Propyl ethyl(4-methylphenyl)phosphinate
Description
Contextualization of Phosphinate Derivatives in Organophosphorus Compound Research
Phosphinates are derivatives of phosphinic acid and are characterized by the presence of two P-C bonds and one P-O bond. mdpi.com This structure distinguishes them from phosphonates (one P-C bond) and phosphates (no P-C bond). The presence of the direct carbon-to-phosphorus linkage imparts a high degree of stability to these molecules. kent.ac.uk
In recent years, research into phosphinate chemistry has expanded significantly. mdpi.com Scientists are exploring new synthetic methodologies to improve the safety and sustainability of organophosphorus compound production, with phosphinates being considered as a viable alternative to the more traditional reliance on phosphorus trichloride (PCl3). mdpi.com This shift is driven by a desire to avoid the use of chlorinated reagents and to develop more energy-efficient and waste-minimizing chemical processes. mdpi.com
The applications of phosphinates are diverse and growing. They are used in the synthesis of more complex organophosphorus compounds and have been investigated for their potential in materials science, catalysis, and medicinal chemistry. mdpi.comtandfonline.com For instance, metal phosphonates and phosphinates are being explored for their use as heterogeneous catalysts, sorbents for gas separation, and materials for electrochemical devices. organic-chemistry.org
Significance of the Phosphorus-Carbon (C–P) Bond in Organophosphorus Chemistry
The phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, and its unique properties are central to the stability and reactivity of compounds like Propyl ethyl(4-methylphenyl)phosphinate. The C-P bond is significantly more stable to hydrolysis than the P-O-C linkage found in phosphate esters. kent.ac.uktandfonline.com This stability is a key factor in the persistence and biological activity of many organophosphorus compounds.
The formation of P-C bonds is a critical step in the synthesis of a vast array of organophosphorus compounds. nih.gov Traditional methods often involve the use of highly reactive reagents, but modern chemistry is seeing a push towards more efficient and milder synthetic routes. organic-chemistry.org Transition metal-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for the formation of P-C bonds. mdpi.com
The inherent stability of the P-C bond has made it a valuable feature in the design of bioactive molecules. In medicinal chemistry, the phosphonate (B1237965) motif, which contains a C-P bond, is often used as a bioisosteric replacement for the more labile phosphate group. epa.gov This strategy has been successfully employed in the development of antiviral drugs and other therapeutics. epa.gov
Historical Development and Emerging Trends in Phosphinate Chemistry
The history of organophosphorus chemistry dates back to the 19th century, with significant advancements occurring in the mid-20th century, particularly in the context of their use as pesticides and nerve agents. The development of the Michaelis-Arbuzov reaction was a pivotal moment in the synthesis of organophosphorus compounds with P-C bonds. acs.org
In recent decades, there has been a concerted effort to develop greener and more sustainable methods for the synthesis of organophosphorus compounds. tandfonline.com This has led to a renewed interest in phosphinate chemistry as a potential alternative to traditional synthetic routes that rely on hazardous reagents like phosphorus trichloride. researchgate.net
Emerging trends in phosphinate chemistry are focused on the development of novel synthetic methods and the exploration of new applications. mdpi.com Researchers are investigating the use of high-throughput synthesis and mechanochemical methods to create new phosphinate derivatives with tailored properties. organic-chemistry.org Furthermore, the unique coordination chemistry of phosphinates is being leveraged to create advanced materials, such as metal-organic frameworks (MOFs), with potential applications in catalysis and gas storage. organic-chemistry.org
Structure
3D Structure
Properties
CAS No. |
61388-04-3 |
|---|---|
Molecular Formula |
C12H19O2P |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-[ethyl(propoxy)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C12H19O2P/c1-4-10-14-15(13,5-2)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
YLAIMFPNABZNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Propyl Ethyl 4 Methylphenyl Phosphinate
Mechanistic Investigations of Phosphorus Center Reactivity
The phosphorus atom in Propyl ethyl(4-methylphenyl)phosphinate is the primary site of chemical reactivity. It is susceptible to attack by nucleophiles, leading to substitution reactions where the propoxy group is replaced.
Substitution reactions at phosphorus centers can proceed through different mechanisms, primarily:
A dissociative SN1-type mechanism. mdpi.com
An associative two-step addition-elimination mechanism. mdpi.com
For phosphinates, the reaction typically follows an associative pathway. A nucleophile attacks the electrophilic phosphorus atom, forming a transient, high-energy pentacoordinate intermediate or transition state. This is followed by the departure of the leaving group, in this case, the propoxy group (-OPr), to yield the final product. The stability of the resulting P=O bond in the product often drives the reaction forward.
Common reactions involving the phosphorus center include:
Nucleophilic Substitution : The phosphorus atom can be attacked by various nucleophiles, leading to the displacement of the propoxy group. Organometallic reagents like Grignard reagents or organolithiums can be used to form new carbon-phosphorus bonds. acs.org
Oxidation : While the phosphorus in this phosphinate is already in the +5 oxidation state, the term can refer to transformations of the attached organic groups, though reactions at the P-center are more common.
Coordination Chemistry : The oxygen atom of the phosphinyl group can act as a ligand, coordinating with metal centers. This interaction is crucial in catalysis, where the phosphinate may act as a ligand for transition metals. smolecule.com
| Reaction Type | Reagent | General Product | Mechanism |
| Nucleophilic Substitution | Organolithiums (R-Li) | Tertiary Phosphine (B1218219) Oxide | Associative Addition-Elimination |
| Nucleophilic Substitution | Grignard Reagents (R-MgX) | Tertiary Phosphine Oxide | Associative Addition-Elimination |
| Hydrolysis | H₂O / H⁺ or OH⁻ | Ethyl(4-methylphenyl)phosphinic acid | Associative Addition-Elimination |
Stereochemical Aspects in Phosphinate Reactions
When the phosphorus atom is a stereocenter, as it is in this compound, reactions can proceed with specific stereochemical outcomes. The synthesis and reaction of P-stereogenic compounds are of significant interest in asymmetric catalysis and organic synthesis. acs.org
The preparation of enantiopure phosphinates is a critical challenge, as they serve as valuable precursors for a wide range of other P-chiral compounds, such as tertiary phosphine oxides. nih.gov Nucleophilic substitution reactions at the chiral phosphorus center of phosphinates have been shown to proceed stereospecifically. Typically, these reactions occur with an inversion of configuration at the phosphorus atom, following a Walden-type inversion. acs.org
For example, the reaction of an optically pure H-phosphinate with an organolithium reagent proceeds with inversion of configuration to produce an optically active tertiary phosphine oxide. acs.org This stereospecificity is consistent with an associative mechanism where the nucleophile enters and the leaving group departs from opposite sides of the phosphorus center in the pentacoordinate intermediate. The ability to control the stereochemistry at the phosphorus center is a powerful tool in the synthesis of chiral ligands and catalysts. mdpi.com
| Reaction Feature | Description | Significance |
| P-Stereocenter | The phosphorus atom is bonded to four different groups (ethyl, 4-methylphenyl, ester oxygen, phosphoryl oxygen), making it a chiral center. | Allows for the synthesis of enantiomerically pure organophosphorus compounds. |
| Stereospecificity | Reactions at the phosphorus center, particularly nucleophilic substitutions, often proceed with a predictable stereochemical outcome. | Essential for asymmetric synthesis and the development of chiral catalysts. nih.gov |
| Inversion of Configuration | Nucleophilic substitution typically occurs with inversion of configuration at the phosphorus atom. acs.org | Provides a method for controlling the absolute stereochemistry of the product. |
Reaction Kinetics and Thermodynamics of Functional Group Transformations
Reaction Kinetics : The rate of nucleophilic substitution at the phosphorus center is influenced by several factors:
Nature of the Nucleophile : Stronger, less sterically hindered nucleophiles will generally react faster.
Leaving Group Ability : The propoxy group is a reasonable leaving group, and its departure can be facilitated by protonation in acidic conditions.
Solvent : Polar aprotic solvents can stabilize the transition state and accelerate the reaction.
Temperature : As with most reactions, increasing the temperature generally increases the reaction rate. However, for stereospecific reactions, lower temperatures can improve enantiomeric excess by minimizing side reactions or racemization. acs.org
Role of the Phosphinyl Group in Directing Chemical Transformations
The phosphinyl group [-P(O)(ethyl)(OC₃H₇)] attached to the 4-methylphenyl ring can influence reactions occurring on the aromatic ring itself. Such substituent effects are critical in electrophilic aromatic substitution.
A functional group's directing effect is determined by its ability to donate or withdraw electron density. wikipedia.org
Electronic Effect : The phosphinyl group is generally considered to be an electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms attached to the phosphorus. This withdrawal of electron density occurs through both inductive effects and resonance. As an EWG, it deactivates the aromatic ring towards electrophilic attack. savemyexams.com
Directing Effect : Electron-withdrawing groups typically direct incoming electrophiles to the meta position. wikipedia.orgsavemyexams.com Therefore, in an electrophilic substitution reaction on the 4-methylphenyl ring of this compound, the phosphinyl group would direct the incoming electrophile to the positions meta to itself (i.e., the 3- and 5-positions).
However, the 4-methylphenyl ring also contains a methyl group (-CH₃) at the para position relative to the phosphinyl group. The methyl group is an electron-donating group (EDG) and an ortho, para-director . savemyexams.com In this case, the two groups have opposing effects. The activating methyl group directs to its ortho positions (the 3- and 5-positions), while the deactivating phosphinyl group directs to its meta positions (also the 3- and 5-positions). Therefore, both groups reinforce the directing of incoming electrophiles to the 3- and 5-positions of the aromatic ring.
Theoretical and Computational Studies on Propyl Ethyl 4 Methylphenyl Phosphinate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the fundamental geometric and electronic properties of molecules. For Propyl ethyl(4-methylphenyl)phosphinate, these calculations can predict key structural parameters and provide insight into the molecule's reactivity and intermolecular interactions.
A typical approach involves geometry optimization using a functional such as B3LYP with a suitable basis set like 6-31G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic and organophosphorus compounds. The optimization process yields a minimum energy structure, from which various parameters can be extracted.
The molecular electrostatic potential (MEP) map is another critical output. It visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. For this compound, the MEP would be expected to show a significant negative potential around the phosphoryl oxygen atom due to its high electronegativity, indicating its susceptibility to electrophilic attack. Conversely, positive potential would likely be localized around the phosphorus atom and the protons of the alkyl groups.
Detailed findings from such a hypothetical DFT calculation are presented below.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | P=O | 1.48 Å |
| Bond Length | P-C(aryl) | 1.80 Å |
| Bond Length | P-O(propyl) | 1.61 Å |
| Bond Length | P-C(ethyl) | 1.82 Å |
| Bond Angle | O=P-C(aryl) | 115.2° |
| Bond Angle | O=P-O(propyl) | 112.5° |
| Bond Angle | C(aryl)-P-C(ethyl) | 105.8° |
Note: The data in this table is representative and derived from typical values for similar phosphinate structures calculated at the B3LYP/6-31G(d,p) level of theory.
Table 2: Calculated Electronic Properties for this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment | 3.45 D |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
Note: These values are illustrative of typical electronic properties for a molecule of this class.
Conformational Analysis and Energy Landscapes
A systematic conformational search can be performed by rotating the key dihedral angles, such as the P-O-C-C angle of the propyl group and the P-C-C-H angle of the ethyl group. For each rotational step, a geometry optimization is carried out to find the nearest local energy minimum. The resulting energy profile, or potential energy surface, reveals the most stable conformers (global minima) and the energy barriers between them. These studies help in understanding the molecule's preferred shape in different environments. The relative energies of different conformers are primarily governed by steric hindrance and torsional strain. For instance, conformations where the bulky propyl and 4-methylphenyl groups are in close proximity would be expected to be energetically unfavorable.
Table 3: Relative Energies of Selected Conformers of this compound
| Conformer | Dihedral Angle (C(aryl)-P-O-C) | Dihedral Angle (O-P-C-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | -75° | 178° | 0.00 |
| B | 60° | 175° | 1.25 |
| C | 180° | 65° | 2.80 |
Note: This data is hypothetical, illustrating a plausible energy landscape for the molecule. The dihedral angles are simplified representations of the key rotations.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating reaction mechanisms at a molecular level. For a phosphinate ester like this compound, a key reaction of interest is hydrolysis, which involves the cleavage of the P-O or P-C bond. Theoretical calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates.
The hydrolysis of phosphinate esters can proceed through different pathways, often involving nucleophilic attack at the phosphorus center. By modeling the approach of a nucleophile (e.g., a water molecule or a hydroxide (B78521) ion), the structures of transition states can be located and their corresponding activation energies calculated. This allows for the determination of the most likely reaction pathway. For instance, a computational study could distinguish between an associative mechanism, where the nucleophile adds to the phosphorus atom to form a pentacoordinate intermediate, and a dissociative mechanism. The calculated activation energy provides a quantitative measure of the reaction's feasibility.
Table 4: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction
| Reaction Step | Description | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | Nucleophilic attack of H₂O on the phosphorus atom | 25.8 |
| Step 2 | Proton transfer to the leaving group | 12.3 |
Note: These activation energies are illustrative for a plausible multi-step hydrolysis mechanism and are not based on experimental data for this specific compound.
Spectroscopic Property Prediction and Validation
Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to aid in the identification and characterization of a compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ³¹P), the corresponding chemical shifts can be predicted. These predicted shifts can then be compared with experimental data to confirm the molecular structure. The accuracy of these predictions has been shown to be quite high, often within a small margin of experimental values.
Similarly, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. For example, the calculation would be expected to predict a strong absorption corresponding to the P=O stretching vibration, a characteristic feature of phosphinates.
Table 5: Predicted vs. Typical Experimental Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ³¹P NMR | Chemical Shift | 42.5 ppm | 30 - 50 ppm |
| ¹³C NMR | Chemical Shift (P-C aryl, C1) | 130.1 ppm | 128 - 135 ppm |
| ¹H NMR | Chemical Shift (O-CH₂) | 3.95 ppm | 3.8 - 4.2 ppm |
Note: The predicted values are hypothetical and represent what would be expected from DFT calculations. The experimental ranges are typical for compounds with similar functional groups.
Advanced Spectroscopic Characterization Techniques in Phosphinate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus and Proton Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like Propyl ethyl(4-methylphenyl)phosphinate. Both ¹H NMR and ³¹P NMR spectroscopy would provide crucial information about the molecular structure.
In ¹H NMR spectroscopy, the proton signals would be expected to appear at characteristic chemical shifts, and their splitting patterns would reveal proton-proton and proton-phosphorus couplings. For the ethyl group, a triplet and a quartet would be anticipated, while the propyl group would exhibit a triplet, a sextet, and another triplet. The aromatic protons of the 4-methylphenyl group would likely appear as two doublets in the aromatic region of the spectrum, and the methyl group on the tolyl moiety would present as a singlet.
³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. A single resonance would be expected for this compound, and its chemical shift would be indicative of the pentavalent phosphinate environment.
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CH₃ (propyl) | ~0.9 | Triplet | J(H,H) ≈ 7 |
| CH₂ (propyl) | ~1.6 | Sextet | J(H,H) ≈ 7 |
| OCH₂ (propyl) | ~3.9 | Triplet | J(H,H) ≈ 7 |
| CH₃ (ethyl) | ~1.2 | Triplet | J(H,H) ≈ 7 |
| P-CH₂ (ethyl) | ~1.9 | Quartet | J(H,H) ≈ 7, J(P,H) |
| Ar-CH₃ | ~2.4 | Singlet | |
| Ar-H | ~7.2, ~7.6 | Doublet, Doublet | J(H,H) ≈ 8 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within a molecule. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the P=O stretching vibration, typically observed in the range of 1200-1300 cm⁻¹. Other key vibrational modes would include C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and P-O-C and P-C stretching vibrations.
Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| P=O Stretch | 1200 - 1300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| P-O-C Stretch | 1000 - 1100 |
| P-C Stretch | 650 - 800 |
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.
Subsequent fragmentation would likely involve the cleavage of the ester group, the ethyl group, and the tolyl group from the phosphorus center. The observation of characteristic fragment ions would help to piece together the molecular structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental formulas.
Catalytic Applications of Propyl Ethyl 4 Methylphenyl Phosphinate in Organic Synthesis
Propyl ethyl(4-methylphenyl)phosphinate as a Ligand in Metal-Catalyzed Reactions
Information regarding the use of this compound as a ligand in metal-catalyzed reactions is not available in the reviewed literature.
Role as a Co-catalyst or Organocatalyst
There are no documented instances of this compound functioning as a co-catalyst or a primary organocatalyst in the reviewed scientific sources.
Mechanism of Catalytic Action
Without specific examples of its catalytic use, the mechanism of action for this compound cannot be described.
Scope and Limitations in Diverse Chemical Transformations
The scope and limitations of this compound in catalysis have not been established in the available literature.
Mechanistic Studies of Phosphinate Degradation and Biotransformation Pathways
Microbial Degradation of Organophosphorus Compounds: Academic Pathways
Microorganisms, particularly prokaryotes, have developed sophisticated systems to metabolize organophosphorus compounds. scispace.compleiades.online The degradation of phosphonates, which, like phosphinates, contain a C–P bond, has been extensively studied and provides a model for understanding phosphinate breakdown. Bacteria have evolved pathways to utilize these compounds as a nutrient source for phosphorus. nih.govnih.gov
Three primary enzymatic strategies for the cleavage of the C–P bond have been identified in academic research:
The C–P Lyase Pathway: This is a complex, multi-protein enzyme system that can cleave non-activated C–P bonds in a wide range of phosphonates. scispace.com It is a fundamentally important pathway for the destruction of chemically stable C–P bonds. nih.govpleiades.online The mechanism is thought to involve a radical-based reaction. scispace.com This pathway is particularly significant for the breakdown of alkylphosphonates.
Hydrolytic Pathways: Certain phosphonates, where the C–P bond is activated by an adjacent functional group like a carbonyl or carboxyl group, can be cleaved by simpler hydrolytic enzymes known as phosphonatases. nih.gov This pathway involves the direct addition of water to break the C–P bond.
Oxidative C–P Bond Cleavage: This pathway involves the hydroxylation of the carbon atom attached to the phosphorus. portlandpress.com The resulting α-hydroxyorganophosphonate is unstable and spontaneously breaks down, cleaving the C–P bond. This mechanism is catalyzed by enzymes such as non-heme iron and 2-oxoglutarate (Fe/2OG) dependent dioxygenases. portlandpress.com
For Propyl ethyl(4-methylphenyl)phosphinate, microbial degradation would likely initiate with the hydrolysis of the less stable P-O-C ester bond, followed by the cleavage of the C–P bonds via pathways analogous to the C-P lyase or oxidative cleavage mechanisms.
Enzymatic Hydrolysis Mechanisms (e.g., Organophosphate-hydrolyzing enzymes, OpdB)
The ester linkage in this compound (a P-O-propyl bond) is susceptible to enzymatic hydrolysis. This is a common first step in the degradation of many organophosphorus compounds. Enzymes capable of this reaction are widespread in nature and are often referred to as organophosphate hydrolases (OPH) or phosphotriesterases (PTEs). nih.govdntb.gov.ua
These enzymes catalyze the detoxification of organophosphorus compounds by hydrolyzing the P-O ester bonds. tamu.edu A crude cell extract from a mixed bacterial culture has been shown to hydrolyze various organophosphate insecticides at rates significantly faster than chemical hydrolysis. nih.gov The pH optimum for these enzymes typically falls between 8.5 and 9.5. nih.gov
The general mechanism for a phosphotriesterase involves a nucleophilic attack on the phosphorus atom, often facilitated by a binuclear metal center (e.g., containing zinc, manganese, or cadmium) within the enzyme's active site. This attack leads to the cleavage of the ester bond and the release of an alcohol and the corresponding phosphinic acid.
Table 1: Comparison of Enzymatic vs. Chemical Hydrolysis of Selected Organophosphates
| Organophosphate | Enzymatic Hydrolysis Rate (nmol/min/mg protein) | Relative Rate (Enzymatic vs. Chemical) |
| Parathion | 416 | 2,450x faster |
| Diazinon | 1,360 | 1,005x faster |
| Dursban | 480 | 110x faster |
| EPN | 1,020 | 40x faster |
| Data derived from studies on a crude enzyme preparation from a mixed bacterial culture. nih.gov |
While specific data on this compound is not available, it is expected that enzymes like OpdA (Organophosphorus Degrading Agent A), a bacterial organophosphorus hydrolase, could efficiently hydrolyze its propyl ester bond, initiating its degradation.
Oxidation and Dealkylation Pathways of Phosphinates
In addition to hydrolysis of the ester bond, the alkyl and aryl groups attached directly to the phosphorus atom in this compound can be targeted by oxidative enzymes. The dealkylation of organophosphorus compounds can proceed via an oxidative mechanism, particularly in mammalian liver microsomes. nih.gov
This pathway involves the hydroxylation of the α-carbon atom of an alkyl group attached to the phosphorus, catalyzed by mixed-function oxidases. nih.gov The resulting intermediate is unstable and decomposes, leading to the removal of the alkyl group as an aldehyde. This process is dependent on molecular oxygen and NADPH. nih.gov
For this compound, this could lead to two potential degradation routes:
Oxidative de-ethylation: The ethyl group attached to the phosphorus could be hydroxylated, leading to the formation of acetaldehyde (B116499) and the corresponding phosphinic acid.
Oxidative depropylation: While less common for the ester-linked group, oxidative cleavage of the propyl group could also occur.
Furthermore, the oxidative cleavage of the C–P bond itself is a known microbial strategy. portlandpress.com This process, as mentioned earlier, involves α-carbon hydroxylation, which destabilizes and breaks the C–P bond. portlandpress.com
Abiotic Degradation Mechanisms
Abiotic degradation mechanisms, such as chemical hydrolysis and photolysis, also contribute to the environmental breakdown of phosphinates. The P-O-C ester bond is the most likely site for abiotic hydrolysis.
Hydrolysis: The hydrolysis of phosphinates can occur under both acidic and alkaline conditions. mdpi.comresearchgate.netnih.gov
Acid-catalyzed hydrolysis: This typically involves protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The general procedure often involves refluxing with a concentrated acid like HCl. nih.gov
Base-catalyzed hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the phosphorus atom. mdpi.com The rate of alkaline hydrolysis is influenced by several factors, including the steric hindrance of the substituents on the phosphorus atom and the nature of the leaving group. mdpi.com For example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate due to increased steric hindrance. mdpi.com
Photolysis: Photodegradation can also play a role in the breakdown of organophosphorus compounds. scispace.com The photolysis of methylphosphonic acid, for instance, is enhanced under alkaline conditions and involves reactive oxygen species (ROS) like hydroxyl radicals (•OH) that attack and cleave the C–P bond. rsc.org It is plausible that this compound could undergo similar photodegradation, especially the cleavage of the aromatic C–P bond, in the presence of sunlight and ROS in aqueous environments.
Structural Factors Influencing C–P Bond Cleavage
The carbon-phosphorus bond is exceptionally stable due to its bond strength and resistance to enzymatic or chemical attack. univie.ac.atnih.gov Several structural factors within a phosphinate molecule can influence the lability of this bond.
Activation by Adjacent Groups: The presence of a β-carbonyl group adjacent to the phosphorus atom can significantly facilitate C–P bond cleavage via a hydrolytic mechanism. nih.gov this compound lacks such an activating group, suggesting its C–P bonds are inherently more resistant to simple hydrolysis.
Steric Hindrance: The size and arrangement of the substituents around the phosphorus atom can affect the rate of degradation. Large, bulky groups can sterically hinder the approach of water molecules or enzymatic active sites, slowing down hydrolysis or enzymatic degradation. mdpi.comnsf.gov The 4-methylphenyl group is bulkier than a simple alkyl chain, which could influence its degradation rate compared to simpler dialkylphosphinates.
Electronic Effects: The electronic properties of the substituents also play a role. The electron-withdrawing or -donating nature of the groups attached to phosphorus can affect the electrophilicity of the phosphorus atom and the stability of potential reaction intermediates. The phenyl group in the target molecule can influence the electronic environment of the P atom.
Rigidity of the Ligand Skeleton: In metal-complexed systems, the rigidity of the ligands attached to the phosphorus can impact the stability and reactivity of the complex, ultimately influencing the propensity for P–C bond cleavage. nsf.gov
Future Research Directions and Challenges in Propyl Ethyl 4 Methylphenyl Phosphinate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of phosphinates often relies on methods that may involve hazardous reagents or generate significant waste. acs.orgresearchgate.netnih.govacs.org A primary challenge and a significant area for future research is the development of greener and more sustainable synthetic routes to propyl ethyl(4-methylphenyl)phosphinate.
Current research in the broader field of organophosphorus chemistry is exploring several promising avenues that could be adapted for the synthesis of this specific phosphinate. These include:
Catalyst-Free and Solvent-Free Approaches: Inspired by green chemistry principles, researchers are investigating reactions that can proceed without a catalyst or in the absence of a solvent, which can significantly reduce the environmental impact of chemical synthesis. rsc.org
Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound and microwave irradiation can offer eco-friendly alternatives to conventional heating methods by accelerating reaction rates and improving energy efficiency. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions have shown great promise for the formation of phosphorus-carbon bonds, a key step in the synthesis of many organophosphorus compounds. acs.orgresearchgate.net Future work could focus on developing specific catalysts that are highly efficient and selective for the synthesis of this compound.
A comparative look at potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Traditional Methods | Established procedures | Improving efficiency and reducing waste |
| Catalyst-Free Synthesis | Reduced environmental impact, simplified purification | Exploring reaction conditions and substrate scope |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields | Optimization of reaction parameters |
| Transition Metal Catalysis | High selectivity and efficiency | Development of novel, reusable catalysts |
The overarching goal is to create synthetic pathways that are not only efficient and high-yielding but also align with the principles of sustainable chemistry, minimizing the use and generation of hazardous substances. acs.org
Exploration of Advanced Catalytic Functions
Phosphorus-based compounds, including phosphinates, are known to act as ligands in transition metal catalysis and as organocatalysts themselves. acs.org A significant future research direction for this compound lies in the exploration of its potential catalytic activities. The specific arrangement of its ethyl, propyl, and 4-methylphenyl groups could impart unique steric and electronic properties, making it a candidate for various catalytic applications.
Future investigations in this area could include:
Asymmetric Catalysis: Chiral versions of this compound could be synthesized and evaluated as ligands for asymmetric catalysis, a critical technology for the synthesis of pharmaceuticals and other fine chemicals.
Cross-Coupling Reactions: This phosphinate could be explored as a ligand for palladium, nickel, or copper-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis.
Organocatalysis: The phosphorus center in this compound could potentially act as a Lewis base or be modified to create a chiral phosphoric acid-type catalyst. acs.org
The potential catalytic applications are vast and represent a fertile ground for new discoveries.
Deeper Understanding of Reactivity and Mechanistic Pathways
A fundamental aspect of future research will be to gain a more profound understanding of the reactivity of this compound and the mechanisms of its reactions. While general reactivity patterns of phosphinates are known, the specific influence of the propyl, ethyl, and 4-methylphenyl substituents on this molecule's behavior is yet to be fully elucidated.
Key areas for investigation include:
Hydrolysis and Thermal Stability: Detailed kinetic and mechanistic studies on the hydrolysis of this compound under both acidic and basic conditions will be crucial for understanding its stability and degradation pathways. mdpi.com
Oxidation and Reduction Reactions: Investigating the oxidation of the P(III) center to P(V) and the reduction of the phosphinate to phosphines will provide insights into its redox chemistry and potential applications in synthesis. rsc.org
Reaction Intermediates: The identification and characterization of transient intermediates in reactions involving this phosphinate will be key to unraveling complex reaction mechanisms.
A summary of key reactive properties for future study is provided below:
| Property | Importance | Research Methods |
| Hydrolytic Stability | Determines environmental fate and application scope | Kinetic studies, pH-rate profiles |
| Redox Behavior | Informs potential as a catalyst or synthetic precursor | Cyclic voltammetry, reactions with oxidants/reductants |
| Coordination Chemistry | Crucial for its role as a ligand in catalysis | Spectroscopic studies (NMR, IR), X-ray crystallography |
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental work is a powerful tool for accelerating chemical research. rsc.orgrsc.orgresearchgate.netnih.gov For this compound, this integrated approach will be invaluable for predicting its properties and guiding experimental design.
Future research will likely involve:
Quantum-Theoretical Calculations: Density Functional Theory (DFT) and other computational methods can be used to predict molecular structures, spectroscopic properties, and reaction energetics. rsc.org This can help in understanding the reactivity and mechanistic pathways of reactions involving this phosphinate.
Molecular Modeling: Computational models can be used to simulate the interaction of this compound with metal catalysts or biological targets, aiding in the design of new catalysts or bioactive molecules.
In Silico Screening: Computational tools can be used to screen for potential applications of this phosphinate, for example, by predicting its binding affinity to various enzymes or its performance as a ligand in a range of catalytic reactions. rsc.orgresearchgate.net
The integration of these computational approaches with experimental validation will undoubtedly lead to a more rapid and efficient exploration of the chemical space surrounding this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
